2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde
Overview
Description
2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde is a complex organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-dimethoxytoluene.
Oxidation: The benzene derivative undergoes controlled oxidation to introduce the aldehyde group at the para position, resulting in the formation of the target compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents.
Major Products Formed:
Oxidation: Formation of 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzoic acid.
Reduction: Formation of 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzyl alcohol.
Substitution: Introduction of halogens or nitro groups at the benzene ring.
Scientific Research Applications
2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the production of various complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways: It influences various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Syringaldehyde, 4-Hydroxy-3,5-dimethoxybenzaldehyde, and 2,4-Dimethoxybenzaldehyde.
Uniqueness: Unlike its analogs, this compound has a distinct combination of hydroxyl, methoxy, and methyl groups, which contribute to its unique chemical properties and biological activities.
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Properties
IUPAC Name |
2-hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-6-8(5-12)9(13)11(15-4)7(2)10(6)14-3/h5,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOZDOFIPAWPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)OC)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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